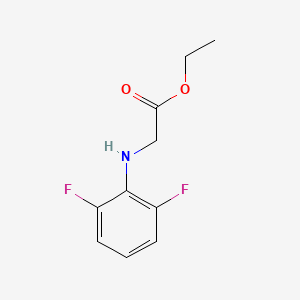
Ethyl 2-(2,6-difluoroanilino)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2,6-difluoroanilino)acetate is a chemical compound with the molecular formula C10H9F2NO3. It is known for its potential therapeutic and industrial applications. The compound consists of an ethyl ester group attached to a 2-(2,6-difluoroanilino)acetate moiety, making it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2,6-difluoroanilino)acetate typically involves the reaction of 2,6-difluoroaniline with ethyl oxalyl monochloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions include maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems for reagent addition and product isolation enhances the overall yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(2,6-difluoroanilino)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, amines, and substituted derivatives of this compound.
Applications De Recherche Scientifique
Ethyl 2-(2,6-difluoroanilino)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Ethyl 2-(2,6-difluoroanilino)acetate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and signaling pathways, leading to its biological effects. For example, it may inhibit the EGFR/PI3K/AKT/mTOR signaling pathway, which is crucial in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Difluoroaniline: A precursor in the synthesis of Ethyl 2-(2,6-difluoroanilino)acetate.
Ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate: Another compound with similar structural features and biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both ethyl ester and difluoroanilino groups. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C10H11F2NO2 |
|---|---|
Poids moléculaire |
215.20 g/mol |
Nom IUPAC |
ethyl 2-(2,6-difluoroanilino)acetate |
InChI |
InChI=1S/C10H11F2NO2/c1-2-15-9(14)6-13-10-7(11)4-3-5-8(10)12/h3-5,13H,2,6H2,1H3 |
Clé InChI |
OQZDWEQMFNMRSC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CNC1=C(C=CC=C1F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


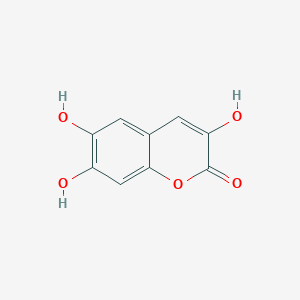

![N-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine](/img/structure/B13892184.png)
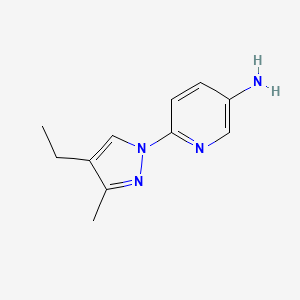
![tert-butyl N-[1-(azetidin-3-yl)-4-piperidyl]carbamate;hydrochloride](/img/structure/B13892206.png)
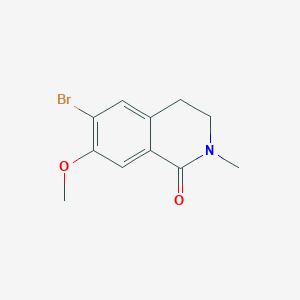
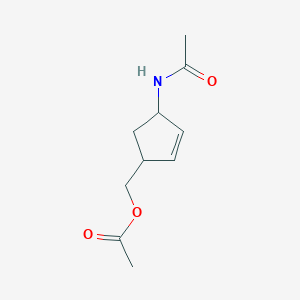
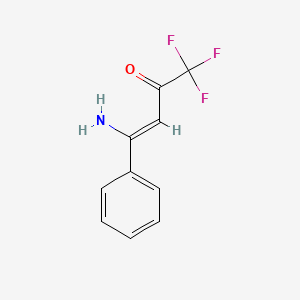

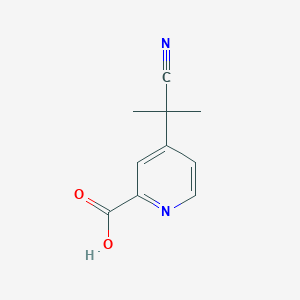
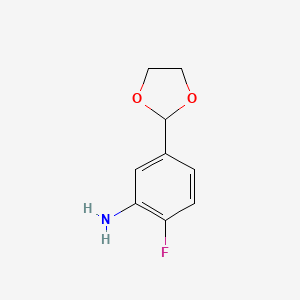
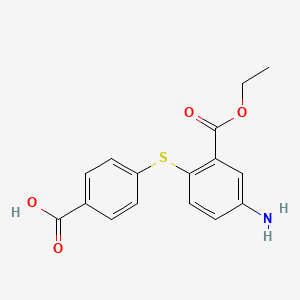
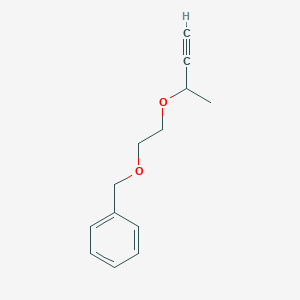
![7-[3,5-Dihydroxy-2-(3-hydroxy-4-phenoxybut-1-enyl)cyclopentyl]hept-5-enoic acid](/img/structure/B13892265.png)
